5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that belongs to the class of tetrazoles, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, materials science, and organic synthesis. This compound specifically has garnered interest due to its potential as a building block for more complex molecules, as well as its unique chemical properties stemming from its structure.
5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole can be synthesized through various methods involving the reaction of suitable precursors under specific conditions. It is classified under the broader category of tetrazole derivatives, which are often utilized in pharmaceutical research for their biological activities, including anti-inflammatory and anticancer properties. The compound's structure can be derived from 3-phenylpropylamine and azides through cyclization reactions.
The synthesis of 5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, time, solvent) can vary based on the method employed and desired yield.
The molecular structure of 5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole consists of a tetrazole ring bonded to a phenylpropyl group. The structural formula can be represented as follows:
Key structural features include:
5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions:
The specific reagents and conditions for these reactions may include:
The mechanism of action for 5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole involves its interaction with biological targets. The tetrazole ring can serve as a bioisostere for carboxylic acids in drug design:
Data from studies indicate that modifications on the phenylpropyl side chain can significantly influence the biological activity of related compounds.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds.
5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole has several scientific uses:
Systematic naming of 5-substituted tetrazoles follows IUPAC conventions where the parent heterocycle is designated as "1H-1,2,3,4-tetrazole." The prefix "5-" indicates substitution at the carbon position, while the substituent is named as an alkyl or aryl chain. Thus, 5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole denotes a tetrazole ring with a three-carbon alkyl tether terminated by a phenyl group. This nomenclature aligns with structurally analogous compounds documented in chemical databases, such as 5-(3-methoxyphenyl)-1H-1,2,3,4-tetrazole (CID 3498447) [1] and 5-(3-chlorophenyl)-2H-1,2,3,4-tetrazole (CID 592520) [3].
Structural taxonomy classifies 5-substituted tetrazoles based on:
Table 1: Structural Features of Representative 5-Substituted Tetrazoles
Compound Name | Substituent Type | Molecular Formula | Key Structural Attributes |
---|---|---|---|
5-(3-Phenylpropyl)-1H-tetrazole | Arylalkyl | C₁₀H₁₂N₄ | Flexible propyl linker, phenyl hydrophobe |
5-(3-Methoxyphenyl)-1H-tetrazole | Aromatic | C₈H₈N₄O | Electron-donating methoxy group |
5-(3-Chlorophenyl)-2H-tetrazole | Halogenated aromatic | C₇H₅ClN₄ | Electron-withdrawing chloro substituent |
The 3-phenylpropyl group in the subject compound represents an optimal length for membrane penetration while maintaining target specificity, distinguishing it from shorter phenylmethyl (benzyl) or longer phenylbutyl analogs.
Tetrazoles emerged as bioisosteres for carboxylic acids following Woodward’s seminal 1961 proposal. Their superior metabolic resistance and comparable pKₐ (≈4.9 vs. 4.2 for carboxylates) enabled replacement in angiotensin II receptor blockers (ARBs), commencing with losartan’s 1995 FDA approval. The 2000s witnessed deliberate exploration of 5-substituted variants, particularly arylalkyl derivatives like 5-(3-phenylpropyl)-1H-tetrazole, designed to leverage:
Research in the 2010s established tetrazoles as privileged scaffolds in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Publications such as the 2010 Science of Pharmaceuticals study on triazole-based COX-2 inhibitors [2] indirectly validated the pharmacological relevance of nitrogen-rich heterocycles with arylalkyl appendages, accelerating interest in tetrazole analogs. Unlike earlier random screening approaches, contemporary design leverages structure-activity relationship analysis to optimize substituent geometry.
Table 2: Milestones in Tetrazole-Based Drug Development
Timeframe | Development Phase | Therapeutic Breakthroughs |
---|---|---|
1960–1980 | Carboxylic acid bioisosterism | Early diuretic and antihypertensive leads |
1990–2000 | First-generation ARBs | Losartan, candesartan, valsartan |
2005–Present | Targeted 5-substituted derivatives | Kinase inhibitors, antimicrobial agents |
The 3-phenylpropyl substituent embodies a strategic compromise between molecular rigidity and flexibility. Its three-carbon tether permits conformational rotation, enabling optimal positioning of the phenyl ring within hydrophobic binding pockets—a feature validated by molecular docking studies of analogous compounds [2] [4]. Pharmacophore analyses confirm that such substituents typically satisfy:
Compared to shorter benzyl analogs, the phenylpropyl chain extends ≈4.2 Å from the tetrazole core, positioning the phenyl group deeper into lipophilic pockets of targets like cyclooxygenase-2 (COX-2) or histone deacetylases. Docking simulations of similar compounds reveal binding affinity improvements of 3–5-fold when extending from phenethyl to phenylpropyl, attributable to enhanced hydrophobic contact surfaces [2]. Beyond mere hydrophobicity, the spacer’s flexibility permits adaptation to induced-fit binding sites, a critical advantage over rigid polyphenylene architectures.
Table 3: Impact of Alkyl Chain Length on Tetrazole Bioactivity
Substituent | Therapeutic Target | Relative Potency | Structural Rationale |
---|---|---|---|
2-Phenylethyl | Angiotensin receptor | 1.0 (Reference) | Limited hydrophobic contact area |
3-Phenylpropyl | Multiple targets | 2.3–3.8 | Optimal depth and flexibility |
4-Phenylbutyl | Kinases | 1.5 | Potential entropic penalty |
Contemporary design exploits this scaffold in protease inhibitors and epigenetic modulators, where molecular dynamics simulations predict stable phenylpropyl insertion into substrate grooves. Synthetic accessibility further enhances utility: the substituent can be introduced via [3+2] cycloaddition between aryl nitriles and sodium azide or via alkylation of pre-formed tetrazole anions.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0